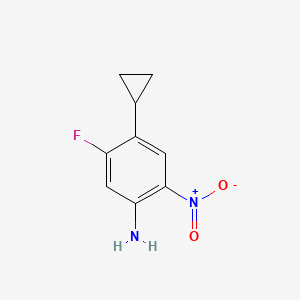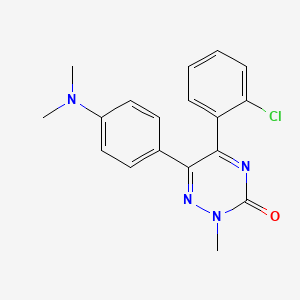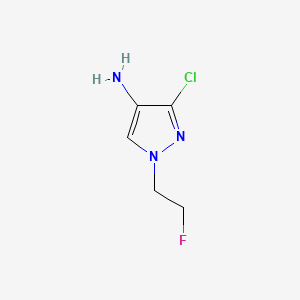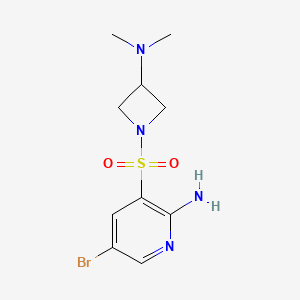
5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a dimethylamino group, and an azetidinylsulfonyl group attached to a pyridine ring
Preparation Methods
One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction is carried out under mild conditions using palladium catalysts and boron reagents . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine include other pyridine derivatives with different substituents. Some examples are:
- 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine
- 5-Bromo-N-methyl-3-nitropyridin-2-amine
These compounds share a similar pyridine core but differ in their substituents, which can significantly affect their chemical properties and applications
Properties
Molecular Formula |
C10H15BrN4O2S |
|---|---|
Molecular Weight |
335.22 g/mol |
IUPAC Name |
5-bromo-3-[3-(dimethylamino)azetidin-1-yl]sulfonylpyridin-2-amine |
InChI |
InChI=1S/C10H15BrN4O2S/c1-14(2)8-5-15(6-8)18(16,17)9-3-7(11)4-13-10(9)12/h3-4,8H,5-6H2,1-2H3,(H2,12,13) |
InChI Key |
ZFGIKKUNJIAYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CN(C1)S(=O)(=O)C2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)
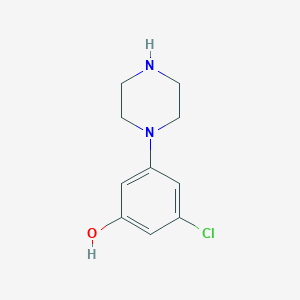
![3-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13922945.png)
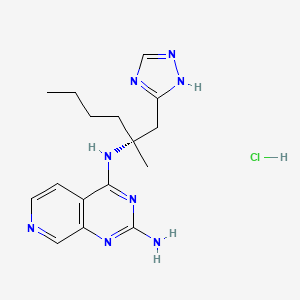
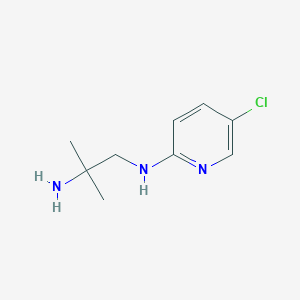
![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B13922966.png)
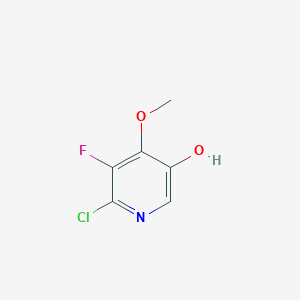
![Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate](/img/structure/B13922973.png)
